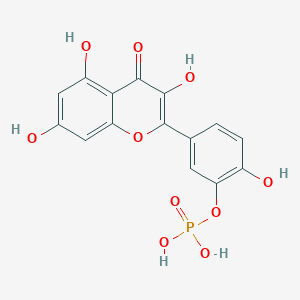

Quercetin-3'-o-phosphate

Description

Contextualization of Flavonoids and Quercetin (B1663063) in Academic Research

Flavonoids, a diverse group of polyphenolic compounds found abundantly in fruits, vegetables, and other plants, have long been a subject of intense academic scrutiny. mdpi.comacs.org Their well-documented antioxidant, anti-inflammatory, and anticancer properties have positioned them as promising candidates for the development of novel therapeutic agents. nih.govmdpi.com Among the most studied flavonoids is quercetin, a flavonol present in a wide array of foods such as onions, apples, and tea. mdpi.com

Quercetin itself has demonstrated a broad spectrum of biological activities in preclinical studies, including the ability to scavenge free radicals, modulate cell-signaling pathways, and induce apoptosis in cancer cells. nih.govmdpi.com However, the practical application of quercetin in clinical settings has been significantly hampered by its poor water solubility and low bioavailability, which limits its absorption and, consequently, its therapeutic efficacy. mdpi.com

Rationale for Investigating Phosphorylated Flavonoid Derivatives

To address the challenges posed by quercetin's physicochemical properties, researchers have turned to chemical modification, with phosphorylation emerging as a key strategy. The primary rationale for investigating phosphorylated flavonoid derivatives, such as Quercetin-3'-o-phosphate, is to enhance the water solubility and bioavailability of the parent compound. innoscience.ru

The addition of a phosphate (B84403) group transforms the lipophilic quercetin molecule into a more hydrophilic derivative. innoscience.ru This increased water solubility is crucial for improving its dissolution in the gastrointestinal tract, a prerequisite for efficient absorption. Furthermore, phosphorylated derivatives like this compound are often designed as prodrugs. ingentaconnect.com A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often through enzymatic processes. In the case of this compound, it is hypothesized that endogenous enzymes, such as alkaline phosphatases, can cleave the phosphate group, releasing the active quercetin molecule at the target site. This approach not only aims to improve bioavailability but also offers the potential for targeted drug delivery.

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its potential in several key areas of biomedical science. One of the most significant trajectories is its investigation as a therapeutic agent for metabolic disorders. Notably, this compound has been the subject of clinical trials for the treatment of insulin (B600854) resistance and impaired glucose tolerance. nih.govdrugbank.comdrugbank.com This line of research is driven by the known effects of quercetin on glucose metabolism and insulin signaling pathways. sciengine.com

Another major area of investigation is its potential as an anticancer agent. While research on quercetin's anticancer properties is extensive, studies on its phosphorylated derivatives are aimed at determining if the improved bioavailability translates to enhanced efficacy in inhibiting cancer cell growth. Although specific IC50 values for this compound are not widely published, the research direction focuses on its ability to be delivered more effectively to tumor tissues.

Furthermore, the role of this compound as a substrate for enzymes like alkaline phosphatase is being explored. This interaction is not only central to its function as a prodrug but also opens up possibilities for its use in diagnostic assays. researchgate.net The enzymatic hydrolysis of the phosphate ester can lead to a detectable signal, a principle that can be applied in various biochemical detection methods.

The following table provides a summary of the key research areas for this compound:

| Research Area | Focus of Investigation | Key Rationale |

|---|---|---|

| Metabolic Disorders | Treatment of insulin resistance and impaired glucose tolerance. | Leverage the known metabolic effects of quercetin with improved bioavailability. drugbank.comdrugbank.com |

| Oncology | Potential as an anticancer agent. | Enhance the delivery and efficacy of quercetin in cancer therapy. nih.gov |

| Enzymology | Substrate for alkaline phosphatase. | Prodrug activation and potential for use in diagnostic assays. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

1111616-69-3 |

|---|---|

Molecular Formula |

C15H11O10P |

Molecular Weight |

382.21 g/mol |

IUPAC Name |

[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C15H11O10P/c16-7-4-9(18)12-11(5-7)24-15(14(20)13(12)19)6-1-2-8(17)10(3-6)25-26(21,22)23/h1-5,16-18,20H,(H2,21,22,23) |

InChI Key |

UWJBYNLLMAPJMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OP(=O)(O)O)O |

Other CAS No. |

1111616-69-3 |

Origin of Product |

United States |

Advanced Analytical and Structural Elucidation Techniques for Quercetin 3 O Phosphate

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed structural analysis of molecules like quercetin-3'-o-phosphate. These techniques provide insights into the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of organic molecules. While specific ¹H and ¹³C NMR data for this compound are not extensively published, the principles of NMR analysis of the parent compound, quercetin (B1663063), and its glycosidic derivatives provide a strong basis for its structural elucidation. ptfarm.plresearchgate.net

The ¹H NMR spectrum of a quercetin derivative typically shows signals in the aromatic region corresponding to the protons of the A and B rings. For instance, in quercetin, the protons at C6 and C8 of the A ring appear as meta-coupled doublets. phcogj.comthermofisher.com The protons on the B-ring (H-2', H-5', and H-6') exhibit a characteristic coupling pattern. phcogj.com The introduction of a phosphate (B84403) group at the 3'-position would significantly alter the chemical shift and coupling pattern of the B-ring protons, particularly H-2', H-4', and H-5', providing clear evidence of the substitution site.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quercetin backbone are well-documented. ptfarm.plresearchgate.net Phosphorylation at the 3'-position would induce a downfield shift in the signal for C-3' and influence the shifts of the adjacent carbons (C-2' and C-4'), confirming the location of the phosphate group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the precise structure of this compound. ptfarm.pl

Table 1: Predicted NMR Data for this compound based on Quercetin Analogues This table is predictive and based on known shifts of quercetin and its derivatives. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| A-Ring | ||

| H-6 | ~6.2 | ~99.0 |

| H-8 | ~6.4 | ~94.0 |

| C-5 | - | ~161.0 |

| C-7 | - | ~164.0 |

| C-9 | - | ~157.0 |

| C-10 | - | ~104.0 |

| B-Ring | ||

| H-2' | Shifted from ~7.7 | Shifted from ~115.0 |

| H-5' | Shifted from ~6.9 | Shifted from ~116.0 |

| H-6' | Shifted from ~7.6 | Shifted from ~120.0 |

| C-1' | - | ~123.0 |

| C-3' | - | Significantly Shifted from ~145.0 |

| C-4' | - | Shifted from ~148.0 |

| C-Ring | ||

| C-2 | - | ~157.0 |

| C-3 | - | ~136.0 |

| C-4 | - | ~176.0 |

Mass Spectrometry (MS and LC-MS/MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for the identification and quantification of specific compounds in complex mixtures. nih.govacs.org

For this compound, electrospray ionization (ESI) is a common ionization technique, often operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. acs.org The theoretical exact mass of this compound (C₁₅H₁₁O₁₀P) is 382.0090 g/mol . nih.gov High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The fragmentation pattern of quercetin derivatives is well-characterized. For instance, the MS/MS spectrum of quercetin often shows a prominent fragment corresponding to the loss of the B-ring. scirp.org In the case of this compound, the fragmentation would likely involve the loss of the phosphate group (HPO₃, 79.9663 Da) and subsequent fragmentation of the quercetin aglycone. This characteristic loss would be a key indicator for the presence of the phosphate moiety. LC-MS/MS methods are developed to quantify quercetin metabolites in biological samples with high sensitivity and selectivity, often using multiple reaction monitoring (MRM) for precise quantification. acs.orgucdavis.edu

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₁O₁₀P |

| Molecular Weight | 382.21 g/mol nih.gov |

| Monoisotopic Mass | 382.00898354 Da nih.gov |

| Ionization Mode | ESI Negative |

| Precursor Ion [M-H]⁻ | m/z 381.0012 |

| Key Fragment Ion | [M-H-HPO₃]⁻ (m/z 301.0354) |

UV-Visible and Fluorescence Spectroscopy for Molecular Probing

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is influenced by the conjugation system. Quercetin and its derivatives typically exhibit two major absorption bands in the UV-Vis spectrum. nih.gov For quercetin, these bands are typically found around 255 nm (Band II, related to the A-ring) and 370 nm (Band I, related to the B-ring). dergipark.org.tr The position and intensity of these bands can be affected by substitution. The introduction of a phosphate group at the 3'-position on the B-ring would likely cause a shift in the Band I absorption, providing spectroscopic evidence of substitution at that ring.

While quercetin itself has low fluorescence, its fluorescence can be enhanced upon interaction with other molecules, such as serum albumins. uea.ac.uk The fluorescence properties of this compound have not been extensively detailed, but it is known that some quercetin derivatives can exhibit fluorescence. researchgate.net Studies on similar compounds like quercetin-3'-sulfate show that they can form fluorescent complexes with albumins. uea.ac.uk The fluorescence emission of quercetin can be observed around 524 nm when excited at 445 nm. researchgate.net The fluorescence characteristics of this compound, including its quantum yield and lifetime, could be explored to probe its interactions with its environment. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids. researchgate.net For this compound, a reversed-phase HPLC method would be the standard approach.

A typical HPLC system for the analysis of quercetin and its derivatives would employ a C18 column. dergipark.org.tr The mobile phase usually consists of a mixture of an aqueous solvent (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netplantarchives.org A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of compounds with different polarities. Detection is commonly performed using a UV detector, set at the absorption maxima of the compound (e.g., around 254 nm or 370 nm). dergipark.org.tr

Method development would involve optimizing parameters such as the mobile phase composition, gradient profile, flow rate, and column temperature to achieve a good resolution between this compound and any impurities or related compounds, like the parent quercetin or other phosphorylated isomers. The method would then be validated for linearity, precision, accuracy, and sensitivity according to established guidelines. dergipark.org.tr

Table 3: Typical HPLC Parameters for Quercetin Derivative Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) dergipark.org.tr |

| Mobile Phase A | Water with 0.1% Formic Acid acs.org |

| Mobile Phase B | Acetonitrile or Methanol acs.orgdergipark.org.tr |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min acs.orgdergipark.org.tr |

| Detection | UV at ~254 nm or ~370 nm dergipark.org.tr |

| Injection Volume | 10 - 20 µL acs.orgdergipark.org.tr |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net This enhanced separation power is particularly beneficial for resolving closely related compounds, such as isomers of phosphorylated quercetin, or for analyzing complex samples.

A UPLC method for this compound would be developed based on similar principles as an HPLC method but adapted for the high-pressure capabilities of the UPLC system. nih.govnih.gov The use of a sub-2 µm particle column, such as an Acquity BEH C18, allows for the use of higher flow rates without sacrificing resolution, leading to much shorter run times. nih.gov The increased peak heights resulting from the sharper peaks in UPLC also lead to lower detection limits. researchgate.net When coupled with MS/MS, UPLC provides a highly sensitive and high-throughput platform for the definitive analysis of this compound. nih.gov

Table 4: Comparison of HPLC and UPLC for Flavonoid Analysis

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm researchgate.net | < 2 µm researchgate.net |

| Resolution | Good | Excellent researchgate.net |

| Analysis Time | Longer | Shorter researchgate.net |

| Sensitivity | Standard | Higher researchgate.net |

| System Pressure | Lower | Higher researchgate.net |

Mechanistic Investigations of Quercetin 3 O Phosphate in in Vitro and Cellular Research Models

Cellular Uptake and Intracellular Distribution Mechanisms

Specific research elucidating the cellular uptake and intracellular distribution of Quercetin-3'-o-phosphate is not available in the provided search results. Studies have extensively characterized the transport of quercetin (B1663063) and its other conjugates (such as glucosides and sulfates), but not the phosphate (B84403) form. Therefore, a detailed analysis for this compound cannot be provided for the following subsections.

Elucidation of Transport Pathways in Cell Monolayers (e.g., Caco-2 cells)

There is no specific information available in the search results detailing the transport pathways of this compound across Caco-2 cell monolayers. Research on the parent compound, quercetin, shows it is poorly absorbed by Caco-2 cells, utilizing passive diffusion and transporters like the organic anion transporting protein B (OATP-B), while also being a substrate for efflux transporters like MRP2.

Role of Specific Transporters (e.g., SGLT1) in Cellular Entry of Flavonoid Conjugates

The role of the sodium-dependent glucose cotransporter 1 (SGLT1) in the cellular entry of this compound has not been described in the available literature. Studies on other quercetin conjugates, namely quercetin glucosides, have indicated an interaction with SGLT1, but this data cannot be extrapolated to the phosphate conjugate.

Analysis of Intracellular Localization in Research Cell Lines

Direct analysis of the intracellular localization of this compound in research cell lines is not documented in the provided search results. It is hypothesized that phosphorylated flavonoids may act as prodrugs, being dephosphorylated by cellular phosphatases to release the active aglycone (quercetin). However, studies tracking the distribution of the intact phosphate compound within the cell are absent. For the parent compound quercetin, some studies suggest potential accumulation in mitochondria.

Modulation of Key Enzymatic Activities

While the parent compound quercetin is a well-documented inhibitor of various phosphatases and kinases, specific inhibitory data and mechanistic interactions for this compound are not available in the search results.

Interaction with Protein Tyrosine Phosphatases (e.g., PTPN22)

There is no information in the search results regarding the direct interaction of this compound with protein tyrosine phosphatase non-receptor type 22 (PTPN22). In contrast, quercetin has been identified as a potent, non-competitive inhibitor of PTPN22, with studies detailing its inhibitory concentration and kinetics mdpi.comresearchgate.netnih.gov.

Table 1: In Vitro Inhibition of PTPN22 by Quercetin Data provided for the parent compound, as no data exists for this compound in the search results.

| Compound | Target Enzyme | IC50 | Inhibition Type | Ki Value |

| Quercetin | PTPN22 | 29.59 μM mdpi.comresearchgate.net | Non-competitive mdpi.comnih.gov | 550 μM mdpi.comresearchgate.net |

| Ursolic Acid (Reference) | PTPN22 | 37.19 μM mdpi.comresearchgate.net | N/A | N/A |

Influence on Kinase Activity and Protein Phosphorylation (e.g., PKCdelta, PI3K/Akt, MAPK pathways)

Specific studies detailing the influence of this compound on the activity of PKCdelta, or on the PI3K/Akt and MAPK signaling pathways, were not found in the search results. The parent flavonoid, quercetin, is known to modulate these pathways extensively. It acts as an inhibitor of the PI3K/Akt/mTOR pathway and can suppress the phosphorylation of key kinases like p38, JNK, and ERK within the MAPK pathway researchgate.netnih.govnih.govnih.govmdpi.comnih.govskku.eduresearchgate.net. However, this activity is documented for the non-phosphorylated form of the molecule.

Based on a comprehensive review of available scientific literature, there is currently no specific research data corresponding to the compound This compound for the mechanistic investigations outlined in your request. The existing body of in vitro and cellular research focuses extensively on the parent flavonoid, Quercetin, and its other derivatives, such as glycosides (e.g., Quercetin-3-O-β-D-galactopyranoside, Quercetin-3-glucoside), but not the specified phosphate ester.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of your request, which is to focus solely on "this compound." The information available pertains to different chemical entities and cannot be extrapolated to the phosphate derivative without direct experimental evidence.

For context, research on related quercetin compounds has revealed the following interactions, which are provided here only to illustrate the type of research conducted on the broader quercetin family:

Quercetin has been shown to modulate the activity of endogenous antioxidant enzymes and regulate signaling pathways such as Nrf2, MAPK, and NF-κB. plos.orgnih.govresearchgate.net Studies have also investigated its effects on myeloperoxidase and elastase activity. researchgate.netdoaj.orgnih.govnih.gov

Quercetin glycosides , such as Quercetin 3-O-β-D-galactopyranoside (Q3G), have been studied for their influence on cell differentiation pathways like Wnt/BMP and PPARγ, particularly in the context of osteoblastogenesis and adipogenesis. nih.govnih.gov

Quercetin-3-glucoside has been investigated for its role in metabolic signaling cascades, including the SIRT1/AMPK/GLUT4 pathway. nih.govresearchgate.net

To fulfill your request accurately, dedicated research on the specific biological activities of This compound would be required. Without such studies, any article generated would be speculative and not meet the required standards of scientific accuracy.

Effects on Cellular Processes in Research Models

Mitigation of Oxidative Stress in Cellular Models (e.g., ROS scavenging, H2O2-induced damage)

Information on the effects of this compound on reactive oxygen species (ROS) scavenging or its ability to mitigate hydrogen peroxide (H2O2)-induced damage in cellular models is not available in the search results.

Modulatory Effects on Inflammatory Responses in In Vitro Systems

Specific research detailing the modulatory effects of this compound on inflammatory responses in in vitro systems could not be found.

Impact on Intestinal Barrier Function in Cellular Models

There is no available data from the search results describing the impact of this compound on intestinal barrier function in cellular models such as Caco-2 cells.

Influence on Metabolic Pathways in Microbiota Research Models

The influence of this compound on metabolic pathways in microbiota research models has not been described in the provided search results.

Theoretical and Computational Chemistry Approaches for Quercetin 3 O Phosphate Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery and molecular biology for understanding and predicting how a ligand, such as Quercetin-3'-o-phosphate, might interact with a biological target.

Molecular docking simulations are frequently employed to predict the binding affinity of a ligand to a target biomolecule, typically a protein or enzyme. This affinity is often expressed as a binding energy score, with lower (more negative) values indicating a stronger, more stable interaction. For flavonoids like quercetin (B1663063) and its derivatives, docking studies have been used to evaluate their inhibitory potential against various enzymes. For instance, studies on the parent compound, quercetin, have shown its potential to inhibit enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

While specific docking studies for this compound are not extensively detailed in the available literature, the methodology remains the same. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking software then samples a vast number of possible orientations and conformations of the ligand within the protein's binding site, calculating the binding energy for each pose.

The binding affinities of quercetin and its analogs with various protein targets illustrate the type of data generated from these studies. These values provide a quantitative measure to rank and compare the potential efficacy of different compounds against a specific biological target.

Table 1: Example Binding Affinities of Quercetin and Related Compounds with Protein Targets

| Compound | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quercetin | Protein kinase B (PDB: 1UNQ) | -6.2 | nih.gov |

| Quercetin-3-O-glucuronide | Protein kinase B (PDB: 1UNQ) | -6.58 | nih.gov |

| Quercetin | Retinoblastoma (Rb) protein | -7.8 | biointerfaceresearch.com |

| Quercetin | Band 3 protein | -7.46 | researchgate.net |

Beyond predicting binding strength, docking studies are crucial for elucidating the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov By visualizing the docked complex, researchers can identify the key amino acid residues in the receptor's active site that interact with the ligand.

For example, studies on the binding of quercetin to various proteins have detailed these interactions extensively. The multiple hydroxyl groups on the quercetin scaffold are key to forming a network of hydrogen bonds with polar amino acid residues. nih.gov The aromatic rings of the flavonoid structure often engage in π-π stacking and other hydrophobic interactions with non-polar residues in the binding pocket. nih.gov

In the context of this compound, the addition of the phosphate (B84403) group would significantly alter its interaction profile compared to quercetin. The phosphate group is a potent hydrogen bond donor and acceptor and carries a negative charge, enabling strong electrostatic or ionic interactions with positively charged residues like arginine or lysine (B10760008) in a protein's active site. Computational models can precisely map these new potential interactions, explaining how phosphorylation might enhance or alter the binding specificity and mechanism.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These methods provide detailed information about molecular geometry, electron distribution, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. nih.gov For flavonoids, DFT is applied to understand their antioxidant properties and reactivity. umons.ac.be Key parameters derived from DFT calculations include Bond Dissociation Enthalpy (BDE), which measures the energy required to break a specific bond. In antioxidants, a lower BDE for an O-H bond indicates a greater ease of donating a hydrogen atom to neutralize a free radical. scispace.com

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Quantum chemical methods can be used to explore the conformational landscape of a molecule and identify its most stable structures. mdpi.com The conformation of flavonoids like quercetin is significantly influenced by intramolecular hydrogen bonds, which are non-covalent interactions between a hydrogen atom and an electronegative atom within the same molecule. beilstein-journals.org

For quercetin, studies have identified several stable conformers that differ in the orientation of their hydroxyl groups and the dihedral angle between the B-ring and the rest of the molecule. nih.gov These conformations are stabilized by a network of intramolecular hydrogen bonds, such as between the 5-OH group and the oxygen at position 4. mdpi.com The addition of a bulky and charged phosphate group at the 3'-position would introduce new steric and electronic effects, likely altering the preferred conformation and the pattern of intramolecular hydrogen bonding in this compound. DFT calculations can model these changes and predict the most energetically favorable conformations. nih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of a ligand-protein complex in a simulated physiological environment. nih.gov

An MD simulation begins with the docked complex, which is then placed in a simulation box, typically filled with water molecules and ions to mimic cellular conditions. The forces on each atom are calculated, and the simulation progresses step-by-step to trace the trajectory of the atoms over a set period, often nanoseconds. biorxiv.org

Key analyses from MD simulations include the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). The RMSD of the complex over time indicates its structural stability; a stable RMSD value suggests that the ligand remains securely bound in the active site. nih.gov The RMSF identifies which parts of the protein are flexible or rigid during the simulation. MD simulations can confirm the stability of key hydrogen bonds and other interactions predicted by docking, providing a more robust validation of the binding mode. nih.gov

Assessment of Structural Stability and Dynamics of Compound-Biomolecule Complexes

Theoretical and computational chemistry, particularly through molecular dynamics (MD) simulations, provides powerful insights into the structural stability and dynamic behavior of complexes formed between small molecules, such as quercetin derivatives, and biological macromolecules. These in silico methods allow researchers to observe the conformational changes and interactions of a compound within a biological target over time, offering a detailed understanding of the binding stability.

A pertinent example of this approach can be seen in studies of structurally related quercetin derivatives, such as Quercetin-3-O-glucuronide (Q3OG). Research employing molecular dynamics simulations has been conducted to evaluate the stability of Q3OG when complexed with biomolecular targets like Protein kinase B. In one such study, a 200-nanosecond MD simulation was performed to analyze the dynamics of the Q3OG-Protein kinase B complex nih.gov.

The stability of this complex was assessed by monitoring key parameters, most notably the Root Mean Square Deviation (RMSD). The RMSD of the complex plateaued at approximately 0.25 nm, indicating that the ligand-protein system reached a stable conformation during the simulation nih.gov. Furthermore, the ligand itself, Quercetin-3-O-glucuronide, demonstrated a highly stable deviation of around 0.1 nm throughout the simulation, reinforcing the stability of its binding within the protein's active site nih.gov.

In addition to stability, computational methods like molecular docking are used to predict the binding affinity between a ligand and a protein. For the Q3OG and Protein kinase B complex, the binding score was calculated to be -6.58 kcal/mol nih.gov. This value indicates a favorable binding interaction between the compound and the protein target.

These computational findings are crucial for understanding how phosphorylated flavonoids may interact with and stabilize within biological targets, providing a foundational understanding that can be extended to the study of this compound.

Interactive Data Table: Molecular Simulation Parameters for Quercetin Derivative-Biomolecule Complex

| Compound | Biomolecule Target | Simulation Time (ns) | Binding Score (kcal/mol) | Complex RMSD (nm) | Ligand RMSD (nm) |

| Quercetin-3-O-glucuronide | Protein kinase B | 200 | -6.58 | ~0.25 | ~0.1 |

Q & A

Q. How does this compound compare to other flavonol derivatives in targeting metabolic disorders?

Q. What barriers exist in translating this compound’s preclinical efficacy to human trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.